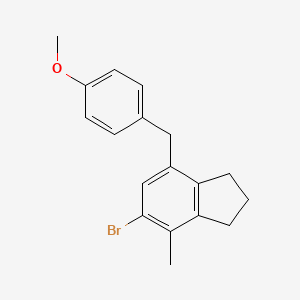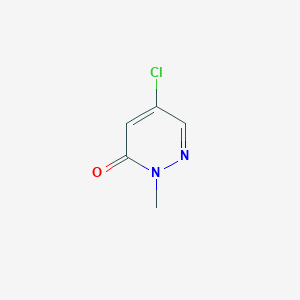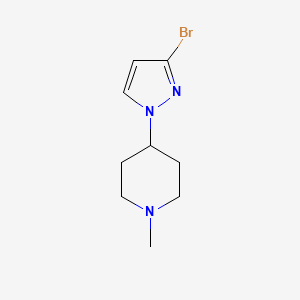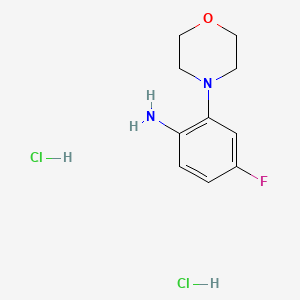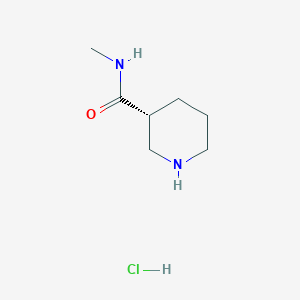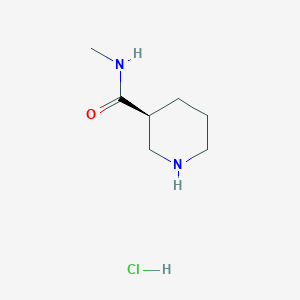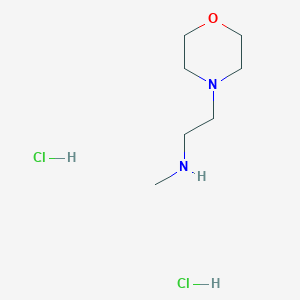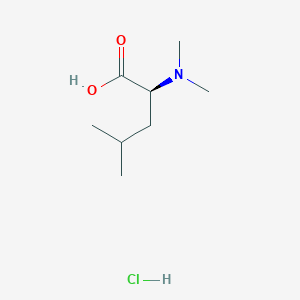![molecular formula C12H18ClNO2 B8177322 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl](/img/structure/B8177322.png)
4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl is a chemical compound that features a tetrahydropyran ring attached to a benzylamine moiety. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tetrahydropyran ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Attachment of the Benzylamine Moiety: The benzylamine moiety is introduced through a nucleophilic substitution reaction, where the tetrahydropyran ring is reacted with a benzylamine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol: Known for its antioxidant properties and potential anticancer activity.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Used as an intermediate in organic synthesis and medicinal chemistry.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Utilized in the synthesis of hydroxamic acids and other bioactive compounds.
Uniqueness
4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl stands out due to its unique combination of the tetrahydropyran ring and benzylamine moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules and a valuable compound in scientific research.
Properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12H,5-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNAWIXZGOMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol](/img/structure/B8177243.png)
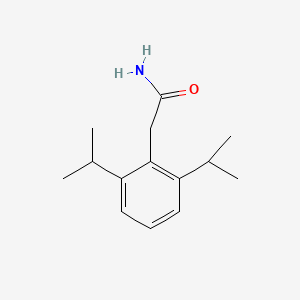

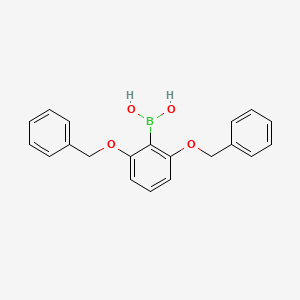
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8177265.png)
